molecular formula C18H21NOS B5957870 2-(benzylthio)-N-(sec-butyl)benzamide

2-(benzylthio)-N-(sec-butyl)benzamide

Cat. No.: B5957870
M. Wt: 299.4 g/mol
InChI Key: OERFFFPHTPXHOB-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(sec-butyl)benzamide is a benzamide derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzamide ring and a sec-butyl (-NH-C(CH₂CH₃)CH₂) substituent on the amide nitrogen. The benzylthio group is known to enhance lipophilicity and modulate biological activity, particularly in enzyme inhibition .

Properties

IUPAC Name

2-benzylsulfanyl-N-butan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-14(2)19-18(20)16-11-7-8-12-17(16)21-13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERFFFPHTPXHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between 2-(benzylthio)-N-(sec-butyl)benzamide and related benzamide derivatives:

Compound Name Substituent at Benzamide 2-Position N-Substituent Key Biological Activity Reference
This compound Benzylthio (-S-CH₂C₆H₅) sec-butyl Not explicitly reported (inferred kinase/SIRT modulation)
N-(3-Acetylphenyl)-2-(benzylthio)benzamide Benzylthio 3-Acetylphenyl High-purity API intermediate
3-(Benzylthio)-N-(sec-butyl)benzamide Benzylthio at 3-position sec-butyl SIRT2 inhibition
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide Benzylthio on thiadiazole ring None (thiadiazole core) Dual Abl/Src kinase inhibition
N-(sec-butyl)-2-methylbenzamide Methyl (-CH₃) sec-butyl Structural data (collision cross-section analysis)

Key Observations :

  • Positional Isomerism : The 2- vs. 3-benzylthio substitution (e.g., 2-(benzylthio)- vs. 3-(benzylthio)-benzamide) significantly impacts target selectivity. For instance, 3-(benzylthio) derivatives exhibit SIRT2 inhibition (IC₅₀ = 0.18–0.43 μM) , whereas 2-substituted analogs may favor kinase modulation .

Pharmacological and Biochemical Activity

Enzyme Inhibition
  • SIRT2 Inhibition : 3-(Benzylthio)benzamide derivatives show potent SIRT2 inhibition (e.g., compound 9a: IC₅₀ = 0.18 μM), attributed to the benzylthio group's interaction with the enzyme's hydrophobic pocket . The 2-benzylthio isomer (target compound) may exhibit weaker binding due to altered spatial orientation.
  • Kinase Inhibition : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives inhibit Abl and Src kinases (IC₅₀ = 0.8–2.3 μM) . The benzylthio group’s sulfur atom likely forms critical hydrogen bonds with kinase active sites.
Antioxidant Activity

While the target compound lacks direct antioxidant data, structurally related benzamides like 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide demonstrate potent radical-scavenging activity (IC₅₀ = 22.8 μM for DPPH) .

Physicochemical Properties

Property This compound N-(sec-butyl)-2-methylbenzamide N-(3-Acetylphenyl)-2-(benzylthio)benzamide
Molecular Formula C₁₈H₂₁NOS₂ (estimated) C₁₂H₁₇NO C₂₂H₁₉NO₂S
Molecular Weight ~331.5 g/mol 191.27 g/mol 361.46 g/mol
Lipophilicity (LogP) ~4.2 (estimated) 2.8 (calculated) ~4.5 (estimated)
Solubility Low (hydrophobic substituents) Moderate Low

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